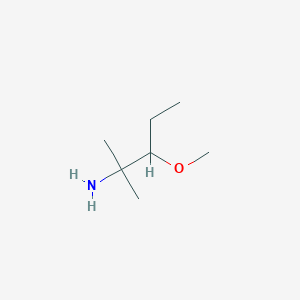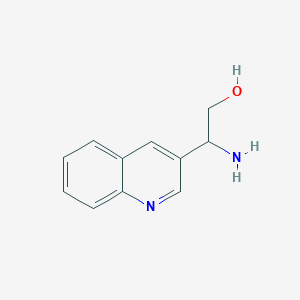
3-Methoxy-2-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylpentan-2-amine is an organic compound with the molecular formula C6H15NO. It is a derivative of pentanamine, characterized by the presence of a methoxy group and a methyl group attached to the pentane backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylpentan-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylpentan-2-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines.
Scientific Research Applications
3-Methoxy-2-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylpentan-2-amine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pentanamine: This compound is structurally similar but lacks the methoxy group.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Another related compound with different functional groups attached to the pentane backbone.
Uniqueness
3-Methoxy-2-methylpentan-2-amine is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-methoxy-2-methylpentan-2-amine |
InChI |
InChI=1S/C7H17NO/c1-5-6(9-4)7(2,3)8/h6H,5,8H2,1-4H3 |
InChI Key |
HKMFCOLHXKJKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)











